2-Chloro-6-methylbenzohydrazide

Description

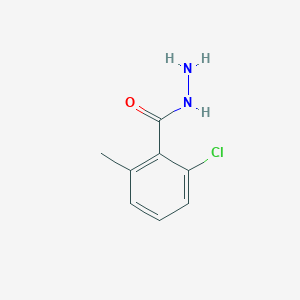

2-Chloro-6-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group substituted with a chlorine atom at the 2-position and a methyl group at the 6-position, linked to a hydrazine functional group. Its synthesis likely involves condensation reactions between substituted benzoyl chlorides and hydrazine, a method analogous to the preparation of acetohydrazide derivatives described in pyridazinone-based compounds .

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-6-methylbenzohydrazide |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(9)7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

UKPHSBYFUYSAIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Overview

2-Chloro-6-methylaniline serves as the crucial starting material for synthesizing 2-chloro-6-methylbenzohydrazide. Several synthetic routes exist, but the most efficient recent method involves a one-pot diazotization and reduction sequence starting from 3-chloro-5-methyl-4-nitroaniline. This method offers high yield, mild conditions, and environmentally friendly solvents.

One-Pot Diazotization and Reduction Method

Starting Material: 3-chloro-5-methyl-4-nitroaniline

Solvent: Water (green chemistry compliant)

Reagents: Sulfuric acid, sodium nitrite, hypophosphorous acid, iron powder

Reaction Steps:

- Diazotization: Amino groups of 3-chloro-5-methyl-4-nitroaniline are converted into diazonium salts using sulfuric acid and sodium nitrite at 0–5 °C.

- Reduction by Hypophosphorous Acid: The diazonium intermediate is reduced to form an intermediate compound.

- Iron Powder Reduction: Final reduction step converting the intermediate into 2-chloro-6-methylaniline at 85–95 °C.

| Component | Molar Ratio (to 3-chloro-5-methyl-4-nitroaniline) | Temperature (°C) | Notes |

|---|---|---|---|

| Sulfuric acid | 3–4 | 0–5 | Diazotization reagent |

| Sodium nitrite | 1.0–1.1 | 0–5 | Diazotization reagent |

| Hypophosphorous acid | 6–7 | 0–5 | Reduction step |

| Iron powder | 2.5–4.0 (optimal ~3.5) | 85–95 | Final reduction step |

| Solvent (Water) | Sufficient quantity | Ambient | Green solvent |

- High yield (>80%)

- Mild reaction conditions

- Short reaction steps

- Environmentally friendly solvent system

- Cost-effective and scalable for industrial applications

Reaction Scheme Summary:

$$

\text{3-chloro-5-methyl-4-nitroaniline} \xrightarrow[\text{NaNO}2,\text{H}2\text{SO}4]{0-5^\circ C} \text{Diazonium intermediate} \xrightarrow[\text{H}3\text{PO}_2]{0-5^\circ C} \text{Reduced intermediate} \xrightarrow[\text{Fe}]{85-95^\circ C} \text{2-chloro-6-methylaniline}

$$

This process is detailed in patent CN112358404A and has been experimentally validated with NMR spectra confirming product purity.

Conversion of 2-Chloro-6-methylaniline to this compound

While direct literature on this compound preparation is limited, standard hydrazide synthesis procedures from aromatic amines or their derivatives apply:

General Hydrazide Formation Method

- Step 1: Conversion of 2-chloro-6-methylaniline to the corresponding acid chloride or ester derivative of 2-chloro-6-methylbenzoic acid.

- Step 2: Reaction of the acid chloride or ester with hydrazine hydrate to form this compound.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux, inert atmosphere | Converts acid to acid chloride |

| Hydrazide formation | Hydrazine hydrate in ethanol or methanol, reflux | Forms hydrazide functionality |

This approach is consistent with classical organic synthesis protocols for benzohydrazides.

Alternative Synthetic Routes and Considerations

Alternative Synthesis of 2-Chloro-6-methylaniline

Other methods reported include:

- From 4-amino-3-methylbenzenesulfonic acid: Multi-step involving chlorination, deamination, and decarboxylation with moderate yields (~60%) and use of sulfone solvents.

- Metalation and methylation of 2-chloroaniline: Using tert-butyl lithium and methyl bromide with yields around 65.9%, but involving hazardous reagents.

- Chlorination with sodium chlorate and hydrochloric acid: Cumbersome steps and low yield, less preferred.

Summary Table of Preparation Methods for 2-Chloro-6-methylaniline

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-pot diazotization-reduction | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, H3PO2, Fe powder | >80 | High yield, green solvent, mild | Requires low temp control |

| Sulfophenyl route | 4-amino-3-methylbenzenesulfonic acid | Acetic anhydride, NaOH, sulfone | ~60 | Simple operation | Low yield, sulfone solvent use |

| Metalation-methylation | 2-chloroaniline | t-BuLi, MeBr | ~66 | Simple route | Hazardous reagents |

| Chlorination with sodium chlorate | 2-chloro-6-methylaniline precursor | NaClO3, HCl | Low | Cost reduction | Cumbersome, low yield |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-Chloro-6-methylbenzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-6-fluoro-4-(trifluoromethyl)phenylhydrazine (BP 9128)

- Structure : Contains fluorine and trifluoromethyl groups instead of methyl and chlorine.

- Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity and metabolic stability compared to 2-Chloro-6-methylbenzohydrazide. Fluorine substitution may enhance bioavailability due to improved lipophilicity .

- Synthesis : Prepared via arylhydrazine formation, similar to hydrazide derivatives but with fluorinated aldehydes .

1-Methyl-2-p-(isopropylcarbamoyl)benzohydrazine Hydrochloride

- Structure : Features an isopropylcarbamoyl group and a methyl substituent.

- The hydrochloride salt form improves crystallinity .

Heterocyclic Hydrazide Derivatives

6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5)

- Structure: Benzodithiazine core with a hydrazino group and hydroxybenzylidene substituent.

- Key Data :

- Comparison : The benzodithiazine ring and SO₂ groups confer rigidity and polarity, contrasting with the simpler benzohydrazide structure. Such modifications are associated with anticonvulsive activity .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17)

- Structure: Cyano group at the 7-position enhances electron deficiency.

- Impact: The cyano substituent increases reactivity in nucleophilic additions compared to methyl groups. IR shows a nitrile stretch at 2235 cm⁻¹ .

Benzoic Acid and Amide Analogs

2-Chloro-6-hydroxybenzoic Acid

- Structure : Hydroxyl group replaces the hydrazide functionality.

- The hydroxyl group increases acidity (pKa ~3–4) .

2-Chloro-N,6-dimethylbenzamide

- Structure : Amide group instead of hydrazide.

- Safety: Classified as non-hazardous under GHS, but hydrazide derivatives may pose higher toxicity due to the hydrazine group .

Research Implications

- Drug Design : The chloro and methyl groups in this compound balance lipophilicity and stability, making it a candidate for CNS-targeted agents.

- Synthetic Flexibility : Substituents like fluorine or heterocycles (e.g., benzodithiazine) can be incorporated to modulate activity and physicochemical properties .

Biological Activity

2-Chloro-6-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylaniline with hydrazine derivatives. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Biological Activity

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. For instance, a study reported that various hydrazone derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was found to be influenced by substituents on the benzoyl ring, with certain halogenated groups enhancing activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 32 µg/mL |

| 3b | S. aureus | 16 µg/mL |

| 3c | Pseudomonas aeruginosa | 64 µg/mL |

2. Antifungal Activity

In addition to antibacterial properties, compounds derived from this compound have shown antifungal activity. A study focused on the synthesis of aromatic acylhydrazones demonstrated that these compounds could selectively inhibit fungal growth without affecting mammalian cells, highlighting their potential as antifungal agents .

Table 2: Antifungal Activity of Selected Compounds

| Compound | Fungal Strain Tested | MIC (µg/mL) |

|---|---|---|

| 5.2f | Candida neoformans | ≤1 |

| 5.4b | Aspergillus fumigatus | ≤0.5 |

The biological activity of this compound is attributed to its ability to form coordination complexes with metal ions, which can enhance its pharmacological effects. Studies have indicated that such complexes can exhibit higher cytotoxicity against cancer cell lines compared to their uncoordinated counterparts .

Case Studies

- Anticancer Activity : Research has shown that hydrazone derivatives of this compound possess anticancer properties by inducing apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). In vitro assays demonstrated that these compounds could inhibit cell proliferation effectively .

- Dual-target Inhibition : A novel dual-target inhibitor derived from this compound was found to inhibit key proteins involved in tumor progression, showcasing promising results in preclinical models for triple-negative breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.